molecular formula C14H16N4O4 B068104 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide CAS No. 166115-69-1

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide

Cat. No. B068104
CAS RN: 166115-69-1
M. Wt: 304.3 g/mol
InChI Key: KFMGAQDEJWJLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide, also known as ADMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. ADMP is a pyrimidinedione derivative that possesses a unique chemical structure, which makes it a promising candidate for research and development.

Mechanism of Action

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in bacteria, fungi, and viruses. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of bacterial growth, the suppression of fungal spore germination, and the inhibition of viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide is its broad-spectrum activity against a range of microorganisms, making it a versatile compound for research. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide. One area of interest is the development of new drugs based on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide's chemical structure. Another area of research is the investigation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide's potential applications in agriculture, as it has been shown to have activity against plant pathogens. Additionally, further studies are needed to fully understand N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide's mechanism of action and its potential applications in the treatment of human diseases.

Synthesis Methods

The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide involves the condensation of 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a suitable base. The reaction yields N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research for N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide is in the development of new drugs. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide has been found to possess potent antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs to combat infectious diseases.

properties

CAS RN

166115-69-1

Molecular Formula

C14H16N4O4

Molecular Weight

304.3 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-4-6-9(22-3)7-5-8/h4-7H,15H2,1-3H3,(H,16,19)

InChI Key

KFMGAQDEJWJLCU-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)OC)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)OC)N

synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-methoxy-

Origin of Product

United States

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